molecular formula C29H26FN5O4S B607302 Empesertib CAS No. 1443763-60-7

Empesertib

货号 B607302
CAS 编号: 1443763-60-7
分子量: 559.6164
InChI 键: NRJKIOCCERLIDG-GOSISDBHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Empesertib, also known as BAY1161909, is an orally bioavailable, selective inhibitor of the serine/threonine monopolar spindle 1 (Mps1) kinase . It has potential antineoplastic activity . Upon administration, Empesertib binds to and inhibits the activity of Mps1 . This leads to the induction of cell death in cancer cells overexpressing Mps1 .


Molecular Structure Analysis

Empesertib has a molecular formula of C29H26FN5O4S . Its InChIKey is NRJKIOCCERLIDG-GOSISDBHSA-N .


Physical And Chemical Properties Analysis

Empesertib has a molecular weight of 559.61 . It has 7 hydrogen bond acceptors, 2 hydrogen bond donors, and 9 rotatable bonds . Its topological polar surface area is 123.07 .

科学研究应用

  • Cancer Treatment
    • Empesertib, also known as BAY1161909, is an orally bioavailable, selective inhibitor of the serine/threonine monopolar spindle 1 (Mps1) kinase . This kinase is expressed in proliferating normal tissues and aberrantly overexpressed in a wide range of human tumors .
    • Empesertib binds to and inhibits the activity of Mps1, leading to inactivation of the spindle assembly checkpoint (SAC), accelerated mitosis, chromosomal misalignment, chromosomal missegregation, mitotic checkpoint complex destabilization, and increased aneuploidy . This leads to the induction of cell death in cancer cells overexpressing Mps1 .
    • Empesertib has been investigated in clinical trials for its potential antineoplastic activity . It has been used in phase 1 clinical trials in combination with the antimitotic cancer drug paclitaxel .

安全和危害

Empesertib is toxic and contains a pharmaceutically active ingredient . It can cause moderate to severe irritation to the skin and eyes . If inhaled, it’s recommended to remove to fresh air and give oxygen if breathing is difficult . If it comes into contact with the skin or eyes, it should be flushed with copious amounts of water .

属性

IUPAC Name

(2R)-2-(4-fluorophenyl)-N-[4-[2-(2-methoxy-4-methylsulfonylanilino)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26FN5O4S/c1-18(19-4-9-22(30)10-5-19)28(36)31-23-11-6-20(7-12-23)21-8-15-27-33-29(34-35(27)17-21)32-25-14-13-24(40(3,37)38)16-26(25)39-2/h4-18H,1-3H3,(H,31,36)(H,32,34)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRJKIOCCERLIDG-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)C(=O)NC2=CC=C(C=C2)C3=CN4C(=NC(=N4)NC5=C(C=C(C=C5)S(=O)(=O)C)OC)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)F)C(=O)NC2=CC=C(C=C2)C3=CN4C(=NC(=N4)NC5=C(C=C(C=C5)S(=O)(=O)C)OC)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26FN5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Empesertib

CAS RN

1443763-60-7
Record name Empesertib [INN:WHO-DD]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1443763607
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EMPESERTIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02Y3Z2756M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
25
Citations
KM Jungles, Z Wang, C Bishop, KR Jungles… - The Journal of …, 2023 - journals.aai.org
… TTK inhibitor empesertib radiosensitizes murine TNBC models to radiation in vitro and in vivo and modulates the immune tumor microenvironment. Single agent empesertib inhibited …
Number of citations: 0 journals.aai.org
KM Jungles, Z Wang, CR Bishop, KR Jungles… - Cancer Research, 2023 - AACR
… Results: Single-agent TTK inhibition via treatment with the ATP-competitive inhibitor empesertib inhibits the growth of murine TNBC cell lines with IC 50 values up to 30nM. Sub-IC 50 …
Number of citations: 0 aacrjournals.org
C Behrenbruch, M Foroutan, P Lind, J Smith… - BioRxiv, 2021 - biorxiv.org
… MPS1/TTK inhibitor empesertib did not … empesertib during that post-treatment 72-hour window may increase its efficacy. Indeed, we found that a 72-hour treatment with 5 μM empesertib …
Number of citations: 6 www.biorxiv.org
A Serrano-del Valle, C Reina-Ortiz, A Benedi… - Biochemical …, 2021 - Elsevier
Dysregulation of cell cycle progression is a hallmark of cancer cells. In recent years, efforts have been devoted to the development of new therapies that target proteins involved in cell …
Number of citations: 20 www.sciencedirect.com
BR Helmold, KE Pauss, PH Ozdinler - Drug Discovery Today, 2023 - Elsevier
… For example, drugs or compounds tested to become drugs, such as empesertib, neomycin, zotatifin, ISIS 183750, and SM1 71, were highly associated with the regulation of eIF2, eIF4 …
Number of citations: 3 www.sciencedirect.com
P Novais, PMA Silva, I Amorim, H Bousbaa - Pharmaceutics, 2021 - mdpi.com
Mitosis represents a promising target to block cancer cell proliferation. Classical antimitotics, mainly microtubule-targeting agents (MTAs), such as taxanes and vinca alkaloids, are …
Number of citations: 27 www.mdpi.com
AM AL‐Imam, S Daoud, MM Hatmal… - Molecular …, 2023 - Wiley Online Library
Dual specificity protein kinase threonine/Tyrosine kinase (TTK) is one of the mitotic kinases. High levels of TTK are detected in several types of cancer. Hence, TTK inhibition is …
Number of citations: 5 onlinelibrary.wiley.com
BC Chandler, L Moubadder, CL Ritter… - The Journal of …, 2020 - Am Soc Clin Investig
… Using both genetic (shRNA and siRNA) and pharmacologic (NMS-P715 and Bayer 1161909 empesertib) TTK inhibition, we induced radiosensitization in multiple basal-like BC cell …
Number of citations: 54 www.jci.org
RA M. Serafim, A da Silva Santiago… - Journal of Medicinal …, 2022 - ACS Publications
Monopolar spindle kinase 1 (MPS1/TTK) is a key element of the mitotic checkpoint and clinically evaluated as a target in the treatment of aggressive tumors such as triple-negative …
Number of citations: 10 pubs.acs.org
Z Wang, M Zhao, R Yan, L Ren - 2022 - researchsquare.com
This study aims to screen crucial genes associated with cell cycle in ER+ breast cancer through analyzing TCGA-BRCA, GSE45827 and GSE42568 datasets. Based on the screening of …
Number of citations: 0 www.researchsquare.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。